1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3
. The canonical SMILES is COC1=NC=C(C=C1)C2=CC=CC=N2
. These codes provide a textual representation of the compound’s molecular structure.
For instance, in one study, a derivative of 2-methoxy-5-(pyridin-2-yl)pyridine was synthesized and radiolabeled with Carbon-11 for potential use as a Positron Emission Tomography (PET) probe targeting PI3K/mTOR in cancer. [] The synthesis involved several steps, starting with the formation of an imidazo[1,2-a]pyridine core, followed by the introduction of a 2-methoxy-5-(pyridin-2-yl)pyridine moiety.
Another study employed a Negishi cross-coupling reaction to synthesize 2-chloro-5-(pyridin-2-yl)pyrimidine, a key intermediate in the development of a selective PDE-V inhibitor. [] While not explicitly stated, this synthesis likely involves 2-methoxy-5-(pyridin-2-yl)pyridine as a starting material or intermediate.
N-alkylation: The nitrogen atom of the pyridine ring readily undergoes alkylation reactions, as demonstrated by the synthesis of the Carbon-11 labeled imidazo[1,2-a]pyridine derivative. [] This reaction allows for the introduction of diverse substituents, expanding the structural diversity and potential applications of the resulting compounds.
Metal Complexation: The presence of multiple nitrogen atoms within the 2-methoxy-5-(pyridin-2-yl)pyridine structure makes it a capable ligand for various metal ions. This property is exploited in the synthesis of ruthenium(II) complexes, which exhibit catalytic activity in the transfer hydrogenation of ketones. []
Cross-Coupling Reactions: As evidenced by the Negishi cross-coupling reaction used to synthesize a PDE-V inhibitor intermediate, 2-methoxy-5-(pyridin-2-yl)pyridine derivatives can participate in palladium-catalyzed cross-coupling reactions. [] This reactivity further expands their utility in constructing diverse molecular architectures.
For example, the Carbon-11 labeled imidazo[1,2-a]pyridine derivative mentioned earlier targets the PI3K/mTOR pathway, a key signaling pathway involved in cell growth and proliferation. [] While the precise mechanism of action of this specific derivative was not elaborated upon, it likely exerts its effect by binding to and inhibiting key proteins within this pathway.
In another example, a series of 5-cyano-6-oxo-pyridine-based sulfonamides, potentially synthesized using 2-methoxy-5-(pyridin-2-yl)pyridine as a precursor, demonstrated anticancer properties by inhibiting the epidermal growth factor receptor (EGFR). [] EGFR plays a crucial role in cell growth and survival, and its inhibition can lead to the suppression of tumor growth.
Cancer Therapy and Imaging: The Carbon-11 labeled imidazo[1,2-a]pyridine derivative shows promise as a PET probe for imaging PI3K/mTOR activity in cancer. This could be instrumental in diagnosing, staging, and monitoring treatment response in cancer patients. []
Anticancer Agents: 5-cyano-6-oxo-pyridine-based sulfonamides, potentially synthesized from 2-methoxy-5-(pyridin-2-yl)pyridine, exhibit anticancer properties by inhibiting EGFR. [] This highlights the potential of this scaffold in developing novel therapies for EGFR-driven cancers.
Inhibition of Leukotriene Synthesis: Compounds featuring a 2-methoxy-5-(pyridin-2-yl)pyridine moiety, such as 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), act as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). [] This makes them potential therapeutic agents for inflammatory conditions like asthma, where leukotrienes play a significant role in pathogenesis.
Treatment of Neurodegenerative Diseases: The (8S)-2-{(E)-2-[6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl]vinyl}-8-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine compound, structurally similar to derivatives of 2-methoxy-5-(pyridin-2-yl)pyridine, shows potential for treating neurodegenerative disorders like Alzheimer's disease. []
Catalytic Applications: Ruthenium complexes incorporating a 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand, which could be synthesized from 2-methoxy-5-(pyridin-2-yl)pyridine, have demonstrated catalytic activity in the transfer hydrogenation of ketones. [] These complexes provide a sustainable and efficient method for this important chemical transformation.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6